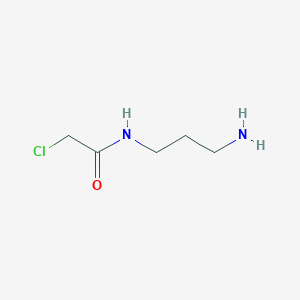

N-(3-Aminopropyl)-2-chloroacetamide

Description

N-(3-Aminopropyl)-2-chloroacetamide is a chloroacetamide derivative featuring a 3-aminopropyl side chain. Its molecular formula is C₅H₁₁ClN₂O, with a molecular weight of 150.61 g/mol. The compound combines a reactive chloroacetamide group with a primary amine, enabling diverse applications in synthetic chemistry, polymer modification, and metal ion coordination.

Properties

IUPAC Name |

N-(3-aminopropyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN2O/c6-4-5(9)8-3-1-2-7/h1-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBZHHHGHUVTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734150 | |

| Record name | N-(3-Aminopropyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89294-24-6 | |

| Record name | N-(3-Aminopropyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-2-chloroacetamide typically involves the reaction of 3-aminopropylamine with chloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

3-aminopropylamine+chloroacetyl chloride→N-(3-Aminopropyl)-2-chloroacetamide+HCl

Industrial Production Methods

In an industrial setting, the production of N-(3-Aminopropyl)-2-chloroacetamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-2-chloroacetamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

Condensation reactions: The amine group can react with carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted amides, thioamides, or esters.

Oxidation: Imines or oximes.

Reduction: Secondary amines or amides.

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminopropyl)-2-chloroacetamide is a versatile building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in diverse chemical reactions, making it valuable for creating novel therapeutics.

- Synthesis of Antimicrobial Agents : In a study involving N-(substituted phenyl)-2-chloroacetamides, researchers found that derivatives of chloroacetamides exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the position of substituents on the phenyl ring influenced biological efficacy, suggesting that N-(3-Aminopropyl)-2-chloroacetamide could be optimized for enhanced antimicrobial properties .

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems, particularly in the development of polymeric nanocarriers. These carriers are designed to improve the solubility and bioavailability of poorly soluble drugs.

- Polymeric Nanocarriers : Research indicates that multifunctional polymeric nanocarriers can be engineered using N-(3-Aminopropyl)-2-chloroacetamide as a key component. These nanocarriers facilitate targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects. For instance, studies have shown that polymeric micelles can encapsulate anticancer drugs, improving their pharmacokinetic profiles and therapeutic outcomes .

Antimicrobial Applications

The antimicrobial potential of N-(3-Aminopropyl)-2-chloroacetamide has been a focal point in recent studies.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The presence of the amino group enhances its interaction with microbial membranes, leading to increased permeability and subsequent antimicrobial action .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of N-(3-Aminopropyl)-2-chloroacetamide:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-2-chloroacetamide involves its interaction with biological molecules through its amine and chloroacetamide groups. The amine group can form hydrogen bonds and ionic interactions with proteins and nucleic acids, while the chloroacetamide group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) 2-Chloro-N-(2,2-dimethylpropyl)acetamide

- Molecular formula: C₇H₁₄ClNO

- Molecular weight : 101.15 g/mol

- Key feature: Branched alkyl group (2,2-dimethylpropyl) instead of aminopropyl.

- Purity : 95% (CAS: EN300-322515) .

- Comparison: The absence of an amine group reduces its capacity for hydrogen bonding or metal coordination compared to N-(3-aminopropyl)-2-chloroacetamide.

(b) 2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide

- Molecular formula: C₁₁H₁₄ClNO₂

- Molecular weight : 227.69 g/mol

- Key feature : Chlorophenyl aromatic ring and hydroxypropyl group.

- Application : Likely used in pharmaceuticals due to aromaticity and polarity .

(c) 2-[(3-Chloro-2-methylphenyl)amino]-N-(2-chlorophenyl)acetamide

- Molecular formula : C₁₅H₁₄Cl₂N₂O

- Molecular weight : 309.19 g/mol

- Key feature : Dual aromatic substitution (chlorophenyl and methylphenyl).

- Comparison : The aromatic amines and bulky substituents may confer biological activity (e.g., enzyme inhibition) but reduce solubility compared to the target compound .

(d) N-(3-Aminopropyl)-2-pipecoline and N-(3-Aminopropyl)-2-pyrrolidinone

- Key feature: Heterocyclic groups (pipecoline, pyrrolidinone) instead of chloroacetamide.

- Application : Used in polymer resins for Ag(I) recovery, with sorption capacities of 105.4–130.7 mg/g .

- Comparison : The chloroacetamide group in the target compound may offer stronger electrophilicity for nucleophilic substitution reactions, whereas heterocycles enhance metal coordination.

Physicochemical Properties and Reactivity

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Applications |

|---|---|---|---|

| N-(3-Aminopropyl)-2-chloroacetamide | 150.61 | Chloroacetamide, primary amine | Polymer modification, metal coordination |

| 2-Chloro-N-(2,2-dimethylpropyl)acetamide | 101.15 | Chloroacetamide, branched alkyl | Intermediate in organic synthesis |

| 2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide | 227.69 | Chlorophenyl, hydroxypropyl | Potential pharmaceutical applications |

| N-(3-Aminopropyl)-2-pipecoline | Not provided | Pipecoline, primary amine | Ag(I) sorption (105.4 mg/g) |

Notes:

- The aminopropyl group in the target compound enhances solubility in polar solvents and metal-binding capacity compared to non-amine analogs .

- Chloroacetamide derivatives with aromatic substituents (e.g., chlorophenyl) exhibit lower thermal stability due to steric hindrance .

Biological Activity

N-(3-Aminopropyl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

N-(3-Aminopropyl)-2-chloroacetamide is characterized by the presence of an amino group and a chloroacetamide moiety. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, influencing its pharmacological properties.

Research indicates that chloroacetamides, including N-(3-Aminopropyl)-2-chloroacetamide, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro group is crucial, as it enhances the compound's ability to penetrate bacterial cell membranes and interact with key cellular components, such as penicillin-binding proteins, leading to cell lysis .

Efficacy Against Pathogens

In studies assessing the antimicrobial efficacy of chloroacetamides, N-(3-Aminopropyl)-2-chloroacetamide demonstrated notable activity against various pathogens. For instance, it has shown effectiveness against:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Candida albicans

Table 1 summarizes the minimum inhibitory concentrations (MIC) for N-(3-Aminopropyl)-2-chloroacetamide against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Methicillin-resistant S. aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 64 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of N-(3-Aminopropyl)-2-chloroacetamide can be influenced by its chemical structure. Studies utilizing quantitative structure-activity relationship (QSAR) analysis have shown that modifications in the substituents on the phenyl ring significantly affect antimicrobial potency. For example, compounds with halogenated substituents tend to exhibit higher lipophilicity and better penetration through bacterial membranes, enhancing their efficacy against resistant strains .

Case Studies

Several case studies have investigated the biological activity of related chloroacetamides:

- Study on Antibacterial Activity : A study evaluated a series of N-substituted chloroacetamides and found that those with specific substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. The study concluded that N-(3-Aminopropyl)-2-chloroacetamide was among the more effective compounds tested .

- In Vivo Toxicity Analysis : Another research effort assessed the cytotoxicity and pharmacokinetic profiles of chloroacetamides, including N-(3-Aminopropyl)-2-chloroacetamide. Results indicated favorable toxicity profiles, suggesting potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.